1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C12H7Cl2N3O2S It is known for its unique structure, which includes a benzotriazole ring substituted with a sulfonyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1H-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzotriazole
- 1-[(2,5-dichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-piperidinecarboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C12H7Cl2N3O2S |
---|---|
Molecular Weight |
328.2g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-8-5-6-9(14)12(7-8)20(18,19)17-11-4-2-1-3-10(11)15-16-17/h1-7H |
InChI Key |
CSQXTHNXAGKOKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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